N-(5-methoxy-2-methyl-1,3-benzothiazol-4-yl)acetamide
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Overview
Description
N-(5-methoxy-2-methyl-1,3-benzothiazol-4-yl)acetamide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-2-methyl-1,3-benzothiazol-4-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Acetylation: The final step involves the acetylation of the benzothiazole derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(5-methoxy-2-methyl-1,3-benzothiazol-4-yl)acetamide can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5-methoxy-2-methyl-1,3-benzothiazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cell lines and organisms.
Chemical Research: It serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-methoxy-2-methyl-1,3-benzothiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
N-(5-methoxy-2-methyl-1,3-benzothiazol-4-yl)acetamide can be compared with other benzothiazole derivatives:
N-(5-chloro-2-methyl-1,3-benzothiazol-4-yl)acetamide: Similar structure but with a chloro group instead of a methoxy group, leading to different chemical properties and biological activities.
N-(5-methyl-2-methyl-1,3-benzothiazol-4-yl)acetamide: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.
N-(5-hydroxy-2-methyl-1,3-benzothiazol-4-yl)acetamide: The presence of a hydroxy group can significantly alter its solubility and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
N-(5-methoxy-2-methyl-1,3-benzothiazol-4-yl)acetamide |
InChI |
InChI=1S/C11H12N2O2S/c1-6(14)12-10-8(15-3)4-5-9-11(10)13-7(2)16-9/h4-5H,1-3H3,(H,12,14) |
InChI Key |
ZOUMIJOGMCQKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2NC(=O)C)OC |
Origin of Product |
United States |
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